molecular formula C9H11NO B11950599 Methanamine, N-[(3-methoxyphenyl)methylene]- CAS No. 16928-30-6

Methanamine, N-[(3-methoxyphenyl)methylene]-

Cat. No.: B11950599
CAS No.: 16928-30-6
M. Wt: 149.19 g/mol
InChI Key: GMYWIOGIHDHYMK-UHFFFAOYSA-N
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Description

Methanamine, N-[(3-methoxyphenyl)methylene]- is an organic compound with the molecular formula C9H11NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methoxyphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]- typically involves the condensation of methanamine with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of Methanamine, N-[(3-methoxyphenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Methanamine, N-[(3-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imine group can undergo hydrolysis, releasing active amines that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the methylene bridge.

    N-(3-Methoxybenzyl)acetamide: Contains an acetamide group instead of a methylene bridge.

    Ethanamine, N-[(3,5-dimethoxyphenyl)methylene]-2,2-diethoxy-: Similar structure with additional methoxy groups.

Uniqueness

Methanamine, N-[(3-methoxyphenyl)methylene]- is unique due to its specific structural features, such as the methylene bridge and the methoxy group on the phenyl ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

16928-30-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanimine

InChI

InChI=1S/C9H11NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI Key

GMYWIOGIHDHYMK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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